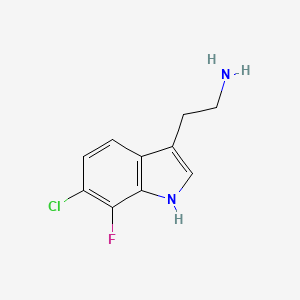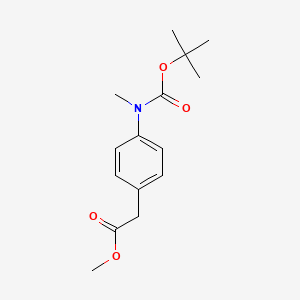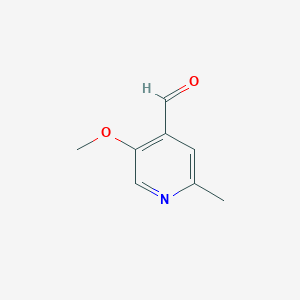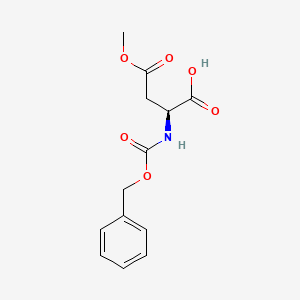![molecular formula C16H13F3N4O B3005566 2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol CAS No. 2379984-68-4](/img/structure/B3005566.png)
2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol, also known as PPE, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to a class of compounds known as pyridopyrimidines, which have been found to exhibit a range of interesting biological properties. In
作用機序
The mechanism of action of 2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol is not fully understood, but it is thought to involve the inhibition of specific enzymes or proteins involved in various biological processes. For example, 2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol has been found to inhibit the activity of the protein kinase CK2, which plays a key role in cell growth and proliferation.
Biochemical and Physiological Effects:
2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol has been found to exhibit a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth of certain types of cancer cells. 2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol has also been found to have anti-inflammatory and antioxidant properties, which may make it useful for the treatment of various inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
One of the major advantages of 2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol for lab experiments is its high purity and good yields, which make it easy to work with. However, one limitation of 2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol is its relatively low solubility in water, which can make it difficult to use in certain types of experiments.
将来の方向性
There are many potential future directions for research on 2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol. Some possible areas of focus include further studies on its mechanism of action, its potential as a therapeutic agent for various diseases, and its use as a tool for studying the role of specific proteins in various biological processes. Additionally, there may be opportunities to develop new synthetic methods for 2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol that could improve its properties and make it more useful for scientific research.
合成法
The synthesis of 2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol involves the reaction of 2-aminopyridine with 4-(trifluoromethyl)benzaldehyde in the presence of a base, followed by reduction with sodium borohydride. This method has been reported to yield 2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol with high purity and good yields.
科学的研究の応用
2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol has been found to exhibit a range of interesting biological properties, making it a promising candidate for scientific research. Some of the potential applications of 2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol include its use as a tool for studying the role of specific proteins in various biological processes, as well as its potential as a therapeutic agent for the treatment of certain diseases.
特性
IUPAC Name |
2-(pyrido[3,4-d]pyrimidin-4-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O/c17-16(18,19)11-3-1-10(2-4-11)14(24)8-21-15-12-5-6-20-7-13(12)22-9-23-15/h1-7,9,14,24H,8H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUQJOXOEUNVAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CNC2=NC=NC3=C2C=CN=C3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[[4-(Trifluoromethyl)cyclohexyl]sulfamoyl]benzenesulfonyl fluoride](/img/structure/B3005485.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide](/img/structure/B3005488.png)
![2-(7-Fluoroquinazolin-4-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B3005492.png)


![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B3005495.png)




